molecular formula C8H14BrNO B2462026 1-(3-Bromomethyl-piperidin-1-yl)-ethanone CAS No. 1082916-18-4

1-(3-Bromomethyl-piperidin-1-yl)-ethanone

Cat. No.: B2462026
CAS No.: 1082916-18-4
M. Wt: 220.11
InChI Key: DXBAMFBOBICGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromomethyl-piperidin-1-yl)-ethanone is an organic compound with a molecular formula of C8H14BrNO It is a brominated derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromomethyl-piperidin-1-yl)-ethanone can be synthesized through several methods. One common approach involves the bromination of piperidine derivatives. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of 1-(3-Hydroxymethyl-piperidin-1-yl)-ethanol.

    Oxidation: Formation of 1-(3-Bromomethyl-piperidin-1-yl)-acetic acid.

Scientific Research Applications

1-(3-Bromomethyl-piperidin-1-yl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromomethyl-piperidin-1-yl)-ethanone involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 2-(3-Bromomethyl-piperidin-1-yl)-pyrimidine
  • 2-(3-Bromomethyl-piperidin-1-yl)-5-fluoropyrimidine

Comparison: 1-(3-Bromomethyl-piperidin-1-yl)-ethanone is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and organic synthesis. The presence of the ethanone group differentiates it from other bromomethyl-piperidine derivatives, providing unique chemical and biological properties.

Properties

IUPAC Name

1-[3-(bromomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBAMFBOBICGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.